Piperacillin hydrate
Overview
Description
Piperacillin hydrate is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic . It binds to penicillin-binding proteins (PBPs), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis .
Synthesis Analysis
While specific synthesis details for Piperacillin hydrate were not found, pharmacokinetic studies have been performed for piperacillin and tazobactam separately . A combined two-compartment linear pharmacokinetic model for both piperacillin and tazobactam was developed, with an output compartment for the renally excreted fraction .Molecular Structure Analysis
The molecular formula of Piperacillin hydrate is C23H29N5O8S . The IUPAC name is (2S,5R,6R)-6-[[ (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate .Physical And Chemical Properties Analysis
Piperacillin hydrate is a white crystalline solid, odorless, and slightly hygroscopic . It is easily soluble in methanol, soluble in absolute ethanol or acetone, and very slightly soluble in water .Scientific Research Applications
Pharmacokinetics in Critically Ill Patients
Piperacillin, a β-lactam penicillin antibiotic, is commonly used in treating sepsis and hospital-acquired infections. Research has focused on its pharmacokinetics in critically ill patients, especially those with acute kidney injury or undergoing renal replacement therapies like sustained low-efficiency diafiltration (SLED-f) or continuous renal replacement therapy (CRRT). Studies show that piperacillin's clearance and half-life can be significantly affected in these settings, highlighting the need for adjusted dosing regimens to maintain therapeutic effectiveness (Sinnollareddy et al., 2018), (Bue et al., 2020).
Mass Spectrometric Characterization
Mass spectrometric methods have been used to characterize antigens derived from piperacillin in patients with cystic fibrosis. These studies help understand how piperacillin modifies proteins like albumin, forming haptens that can stimulate T cells, potentially leading to immune responses. This research is vital for understanding drug hypersensitivity reactions (Whitaker et al., 2011).
Infusion Methods and Tissue Penetration
Research comparing intermittent short-term infusion and continuous infusion of piperacillin provides insights into its effectiveness in treating specific infections like Pseudomonas aeruginosa spondylodiscitis. Continuous infusion has shown promising results in achieving time above the minimal inhibitory concentration in various tissues, which is crucial for effective treatment (Petersen et al., 2022).
Development of Oral Penetration Enhancers
Efforts have been made to overcome the limitations of piperacillin's administration, which is typically restricted to parenteral routes. Research into charged liposaccharide complexes of piperacillin aims to enhance its oral bioavailability, a significant advancement in antibiotic therapy (Violette et al., 2008).
Lung Penetration in Critically Ill Patients
Studies comparing piperacillin pharmacokinetics in the serum and lung epithelial lining fluid (ELF) of critically ill patients and healthy volunteers have shown significant variability. This research is crucial for developing appropriate dosing regimens, especially for treating pneumonia in critically ill patients (Felton et al., 2018).
Use in Combination Therapy
Piperacillin-tazobactam, a combination of β-lactam and β-lactamase inhibitor, is extensively used in various infections. Research has shown its effectiveness against a broad spectrum of bacteria, including its compatibility with other antibiotics in clinical settings (Gin et al., 2007), (Gin et al., 2007).
Piperacillin in Special Populations
Research into piperacillin's pharmacokinetics in special patient populations, such as burn patients, preterm infants, and cystic fibrosis patients, is critical for understanding its metabolism and optimizing dosage in these groups. Such studies address the unique physiological changes these patients undergo, affecting drug metabolism and efficacy (Jeon et al., 2014), (Cohen-Wolkowiez et al., 2012), (El-Ghaiesh et al., 2012).
Piperacillin Dosing Optimization
Developing individualized dosing regimens for piperacillin in critically ill patients using software and Bayesian estimation techniques is a significant area of study. This approach aims to tailor antibiotic therapy based on the patient's unique pharmacokinetic profile, potentially improving therapeutic outcomes (Felton et al., 2014).
Safety And Hazards
Piperacillin hydrate is presumed to be combustible . It may cause mechanical eye irritation and skin irritation . Hypersensitivity reactions have been reported in patients receiving therapy with penicillins . Individuals with a history of penicillin hypersensitivity or a history to multiple allergens should avoid contact .
Future Directions
While specific future directions for Piperacillin hydrate were not found in the search results, it’s worth noting that continuous and extended infusion methods and application of therapeutic drug monitoring seem to be proper ways to ensure attainment of target concentrations . Further studies are required .
properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S.H2O/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);1H2/t13-,14-,15+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXPLBPWMYNZTC-IDYPWDAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984769 | |
Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Bristol-Myers Squibb] | |
Record name | Piperacillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19072 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Piperacillin hydrate | |
CAS RN |
66258-76-2 | |
Record name | Piperacillin monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66258-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperacillin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066258762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo [3.2.0] heptane-2-carboxylic acid,6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino] phenylacetyl]amino]-3,3-dimethyl-7-oxo-,monohydrate, [2S-[2alpha, 5alpha, 6beta(S*)]] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X00B0D5O0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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